1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one
Description
The compound 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a structurally complex molecule featuring a propan-1-one backbone with two key substituents:
- Azetidin-1-yl group: A four-membered nitrogen-containing ring substituted at position 3 with a 4-phenyl-1,2,3-triazole unit. The triazole ring is a heterocyclic scaffold known for its role in bioactivity and coordination chemistry.
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c25-20(11-12-28(26,27)18-9-5-2-6-10-18)23-13-17(14-23)24-15-19(21-22-24)16-7-3-1-4-8-16/h1-10,15,17H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFQJRACNWXKOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCS(=O)(=O)C2=CC=CC=C2)N3C=C(N=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition (click chemistry), which involves reacting an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring. The azetidine ring can be introduced through subsequent reactions involving appropriate precursors and reagents.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfonic acids.
Reduction: The triazole ring can be reduced to form amines.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Substituted azetidines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its triazole ring makes it a candidate for biological studies, particularly in enzyme inhibition.
Medicine: The compound's structural features suggest potential use in drug design and development.
Industry: It can be used in the production of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, the triazole ring may interact with the active site of the enzyme, preventing substrate binding. The phenylsulfonyl group could enhance binding affinity through π-π interactions.
Molecular Targets and Pathways:
Enzymes: Potential targets include proteases, kinases, and other enzymes involved in disease pathways.
Pathways: Inhibition of specific signaling pathways could be a mechanism of action in therapeutic applications.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s uniqueness lies in its combination of azetidine-triazole and phenylsulfonyl groups. Comparisons with structurally related molecules reveal key differences in substituents and properties:
Key Observations :
The bromo-methoxyphenyl group in CAS 2034311-26-5 introduces steric hindrance and lipophilicity, contrasting with the target’s sulfonyl group, which may improve aqueous solubility .
Biological Activity :
- Compounds with phosphoryl groups (e.g., 5-A3) exhibit herbicidal activity, while sulfonyl-containing analogs like the target compound are more commonly associated with enzyme inhibition (e.g., carbonic anhydrase or kinase inhibitors) .
Synthetic Accessibility :
- Triazole rings are typically synthesized via click chemistry (Cu-catalyzed azide-alkyne cycloaddition), as seen in and . The azetidine and sulfonyl groups may require additional steps, such as nucleophilic substitution or sulfonylation .
Pharmacological and Industrial Relevance
- Triazole-Azetidine Hybrids : The azetidine ring’s strain and nitrogen content enhance binding affinity in drug-receptor interactions. For example, analogs like CAS 2034269-60-6 (fluoro-methylphenyl substituent) are explored for CNS applications due to fluorine’s metabolic stability .
- Sulfonyl Group Utility: The phenylsulfonyl moiety is prevalent in sulfonamide drugs (e.g., antibiotics, diuretics).
Biological Activity
The compound 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a triazole ring, an azetidine moiety, and a phenylsulfonyl group, which are significant for its biological interactions.
Anticancer Properties
Research indicates that derivatives of compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that triazole-containing compounds can induce apoptosis in breast cancer cells (MCF-7) with a potency greater than established chemotherapeutics like Tamoxifen .
In vitro assays utilizing the MTT method demonstrated that the compound effectively inhibits cell proliferation in cancerous cells while exhibiting minimal toxicity to normal cells. This selectivity is crucial for reducing side effects commonly associated with chemotherapy .
The biological activity of this compound is hypothesized to involve:
- Inhibition of Cell Cycle Progression : The compound may interfere with the cell cycle, leading to increased apoptosis in cancer cells.
- Induction of Reactive Oxygen Species (ROS) : Similar compounds have been shown to elevate ROS levels, contributing to oxidative stress in tumor cells .
Case Studies
Several studies have investigated the efficacy of triazole derivatives in treating various cancers:
- Breast Cancer : A study highlighted that compounds with triazole structures significantly inhibited MCF-7 cell growth. The synthesized triazole derivatives displayed IC50 values lower than those of traditional treatments .
- Lung Cancer : Another investigation focused on lung cancer cell lines revealed that certain modifications in the triazole structure enhanced anticancer activity by promoting apoptosis and inhibiting migration .
Table 1: Cytotoxicity Results Against Cancer Cell Lines
Table 2: Mechanistic Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
